molecular formula C21H27N7O3 B3326274 Unii-L28YG2T6CM CAS No. 2459302-85-1

Unii-L28YG2T6CM

Cat. No.: B3326274
CAS No.: 2459302-85-1
M. Wt: 425.5 g/mol
InChI Key: DMWDXJYYEFUBGG-DFIXCJIPSA-N
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Description

This compound has garnered attention due to its potential biological activity and various applications in scientific research.

Preparation Methods

The synthesis of Unii-L28YG2T6CM involves several steps, including the formation of key intermediates and the final product. The synthetic routes typically involve the use of specific reagents and reaction conditions to achieve the desired compound. Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Unii-L28YG2T6CM undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Unii-L28YG2T6CM has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cell function and its interactions with biological targets. In medicine, it is investigated for its potential therapeutic applications. In industry, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Unii-L28YG2T6CM involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Unii-L28YG2T6CM can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar chemical structures or biological activities. The comparison can help identify the specific features that make this compound distinct and valuable for scientific research.

Properties

IUPAC Name

ethyl (E)-3-amino-2-cyano-5-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-5-oxopent-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7O3/c1-4-31-21(30)15(10-22)16(23)9-18(29)28-8-6-13(2)17(11-28)27(3)20-14-5-7-24-19(14)25-12-26-20/h5,7,12-13,17H,4,6,8-9,11,23H2,1-3H3,(H,24,25,26)/b16-15+/t13-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWDXJYYEFUBGG-DFIXCJIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(CC(=O)N1CCC(C(C1)N(C)C2=NC=NC3=C2C=CN3)C)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\CC(=O)N1CC[C@H]([C@H](C1)N(C)C2=NC=NC3=C2C=CN3)C)/N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2459302-85-1
Record name Ethyl (E)-3-amino-2-cyano-5-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo(2,3-d)pyrimidin-4-yl)amino)-1-piperidyl)-5-oxo-pent-2-enoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2459302851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYL (E)-3-AMINO-2-CYANO-5-((3R,4R)-4-METHYL-3-(METHYL(7H-PYRROLO(2,3-D)PYRIMIDIN-4-YL)AMINO)-1-PIPERIDYL)-5-OXO-PENT-2-ENOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L28YG2T6CM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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